molecular formula C8H11NO B121989 5-(1-Hydroxyethyl)-2-methylpyridine CAS No. 100189-16-0

5-(1-Hydroxyethyl)-2-methylpyridine

Cat. No. B121989
M. Wt: 137.18 g/mol
InChI Key: LYMOQGXOROSRPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions including methoxylation, oxidation, and bromination to achieve the desired product . Similarly, the conversion of 2-aminopyridines into 5-substituted derivatives is mediated by 1-hydroxymethylbenzotriazole, with subsequent substitution reactions to introduce various electrophiles .

Molecular Structure Analysis

The molecular and crystal structures of pyridine derivatives are often characterized using techniques such as X-ray diffraction analysis, IR, Raman spectra, and DFT quantum chemical calculations. For example, the structure and vibrational properties of 2-hydroxy-5-methylpyridine-3-carboxylic acid were characterized, revealing a double hydrogen bridge system and an eight-membered arrangement characteristic of pyridine derivatives . The molecular and crystal structures of hydroxy derivatives of hydropyridine also demonstrate the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including alkylation, acylation, and electrophilic substitution. The methylation of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, for example, results in a mixture of N- and O-alkylation products . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has also been examined, demonstrating the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy, methoxy, and amino groups can affect properties like solubility, boiling point, and reactivity. The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, showcases the impact of substituents on the properties and potential applications of pyridine derivatives . Schiff bases derived from pyridine compounds, such as 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, exhibit interesting properties like fluorescence, which can be characterized by various spectroscopic methods .

Scientific Research Applications

Chemical Synthesis and Derivative Development

  • Researchers have explored the chemical modification of pyridine derivatives, including compounds similar to 5-(1-Hydroxyethyl)-2-methylpyridine. This includes studies on methylation processes, leading to the development of new heterocyclic derivatives with potential biological activities (Janin et al., 1999).

Vitamin B6 Analogs

  • The compound has been studied in the context of synthesizing Vitamin B6 analogs. This includes the synthesis of 4-Acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine 5-phosphate, achieved by oxidation processes (Karpeiskii et al., 1971).

Synthesis of Bipyridine Derivatives

  • The compound has been used in the synthesis of bipyridine derivatives, highlighting its utility in creating complex heterocyclic structures (Smith et al., 2003).

Crystal Structure Analysis

  • Studies have also been conducted on the crystal structure of related pyridine compounds, which are important for understanding the physical and chemical properties of these molecules (Sherfinski & Marsh, 1975).

Medicinal Chemistry

  • The structural character of imidazopyridine, a closely related compound, has been recognized for its wide applications in medicinal chemistry, which could be relevant to the applications of 5-(1-Hydroxyethyl)-2-methylpyridine (Bagdi et al., 2015).

Schiff Base Synthesis

  • The synthesis of Schiff bases using similar pyridine compounds demonstrates its potential application in organic chemistry and coordination chemistry (Linsha, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and possible modifications that could be made to the compound to enhance its properties or activity.


properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMOQGXOROSRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435927
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Hydroxyethyl)-2-methylpyridine

CAS RN

100189-16-0
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T SOHDA, H IKEDA, K MEGURO - Chemical and pharmaceutical …, 1995 - jstage.jst.go.jp
The metabolites of (±)-5-[p-[2-(5-ethyl-2-pyridyl) ethoxy] benzyl]-2, 4-thiazolidinedione (1, pioglitazone), which is a representative insulin-sensitizing agent, were synthesized to confirm …
Number of citations: 44 www.jstage.jst.go.jp

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